molecular formula C19H26N6O6 B1684190 Xanthinol niacinate CAS No. 437-74-1

Xanthinol niacinate

Cat. No.: B1684190
CAS No.: 437-74-1
M. Wt: 434.4 g/mol
InChI Key: GEPMAHVDJHFBJI-UHFFFAOYSA-N
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Description

Xanthinol niacinate is a water-soluble derivative of niacin, also known as nicotinic acid. It is a compound formed by the combination of xanthinol and niacin. This compound is primarily used as a vasodilator, which means it helps to widen blood vessels and improve blood flow. This compound is often found in dietary supplements and is known for its ability to enhance brain metabolism and energy levels .

Mechanism of Action

Target of Action

Xanthinol niacinate primarily targets the cell metabolism and vascular system . It is a potent vasodilator that can easily pass through the cell membrane . Once inside the cell, it influences glucose metabolism, resulting in increased energy .

Mode of Action

The positively charged xanthinol ion is thought to aid the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), also plays a role . The effect of this compound causes an increase in glucose metabolism and energy gain .

Biochemical Pathways

The biochemical pathways affected by this compound include the Embden-Meyerhof pathway and the citrate cycle . These pathways are involved in tissue respiration and energy production .

Pharmacokinetics

this compound is readily absorbed in the body with an absorption half-life of 0.4 hours . After absorption, this compound rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion . The volume of distribution of xanthinol is 0.93 L/kg .

Result of Action

The use of this compound increases blood flow in the vascular beds . This action allows for an elevated rate of blood flow in the brain, which helps improve memory function, concentration, and awareness . It also enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes, which allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .

Biochemical Analysis

Biochemical Properties

Xanthinol Niacinate interacts with various biomolecules to exert its effects. The positively charged xanthinol ion is thought to facilitate the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . This interaction influences cell metabolism through the nucleotides NAD and NADP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes . This allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .

Molecular Mechanism

The mechanism of action of this compound is related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), causes an increase in glucose metabolism and energy gain .

Temporal Effects in Laboratory Settings

After absorption, this compound rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion .

Dosage Effects in Animal Models

It is known that this compound is used to improve capillary blood flow in regions where capillaries are partly obstructed due to pathological processes .

Metabolic Pathways

This compound is involved in the metabolism of glucose, influencing the cell metabolism through the nucleotides NAD and NADP . It also interacts with nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle) .

Transport and Distribution

This compound is known to easily pass through the cell membrane . Once inside the cell, it increases glucose metabolism, resulting in increased energy

Subcellular Localization

Given its ability to easily pass through the cell membrane , it is likely that it is distributed throughout the cell where it can interact with various biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthinol niacinate involves the reaction of xanthinol with nicotinic acid. Xanthinol is a derivative of theophylline, and its preparation involves the modification of the theophylline structure to introduce a hydroxyethyl group. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction between xanthinol and nicotinic acid .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are combined under controlled conditions. The process involves the purification of the final product to ensure its quality and efficacy. The industrial production methods are designed to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activity and therapeutic effects.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Xanthinol niacinate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, this compound also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .

Properties

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMAHVDJHFBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023743
Record name Xanthinol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

437-74-1
Record name Xanthinol nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthinol niacinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthinol nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217
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Record name Xanthinol niacinate
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Record name Xantinol nicotinate
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Record name XANTHINOL NIACINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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